molecular formula C8H8ClN3 B12968557 6-chloro-1-methyl-1H-indazol-7-amine

6-chloro-1-methyl-1H-indazol-7-amine

Cat. No.: B12968557
M. Wt: 181.62 g/mol
InChI Key: PDKGFXMBPXBQGY-UHFFFAOYSA-N
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Description

6-chloro-1-methyl-1H-indazol-7-amine is an organic compound belonging to the indazole family, which is a class of nitrogen-containing heterocyclic compounds. Indazoles are known for their diverse biological activities and have been widely studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 6-chloro-1-methyl-1H-indazol-7-amine can be achieved through various synthetic routes. One common method involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity while minimizing byproducts.

Chemical Reactions Analysis

6-chloro-1-methyl-1H-indazol-7-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, water, and dimethyl sulfoxide (DMSO), as well as catalysts like copper acetate and silver nitrate. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 6-chloro-1-methyl-1H-indazol-7-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which is involved in respiratory diseases .

Comparison with Similar Compounds

6-chloro-1-methyl-1H-indazol-7-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

IUPAC Name

6-chloro-1-methylindazol-7-amine

InChI

InChI=1S/C8H8ClN3/c1-12-8-5(4-11-12)2-3-6(9)7(8)10/h2-4H,10H2,1H3

InChI Key

PDKGFXMBPXBQGY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2N)Cl)C=N1

Origin of Product

United States

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